

Amuvatinib-Induced Apoptosis in Cancer Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: Amuvatinib

Cat. No.: B1684542

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Introduction

Amuvatinib (formerly MP470) is a multi-targeted tyrosine kinase inhibitor with demonstrated efficacy in preclinical and clinical studies. It primarily targets receptor tyrosine kinases such as c-MET, c-KIT, platelet-derived growth factor receptor (PDGFR), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] By inhibiting these key drivers of oncogenic signaling, **Amuvatinib** disrupts critical cell survival pathways, leading to the induction of apoptosis in various cancer cell types. Additionally, **Amuvatinib** has been shown to suppress the DNA repair protein Rad51, which may enhance the efficacy of DNA-damaging chemotherapeutics and radiation therapy.[4] These application notes provide a comprehensive overview of **Amuvatinib**'s mechanism of action in inducing apoptosis and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action: Induction of Apoptosis

Amuvatinib exerts its pro-apoptotic effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream pro-survival signaling cascades. A primary target of **Amuvatinib** is the c-MET receptor, which, upon activation by its ligand, hepatocyte growth factor (HGF), triggers pathways that promote cell growth, survival, and motility. Inhibition of c-MET by **Amuvatinib** leads to a reduction in the phosphorylation of downstream effectors, including AKT and extracellular signal-regulated kinases (ERK).[2]

The AKT signaling pathway is a prominent pro-survival pathway that, when activated, phosphorylates and inactivates pro-apoptotic proteins such as Bad, and promotes the expression of anti-apoptotic proteins. By inhibiting AKT phosphorylation, **Amuvatinib** shifts the balance towards apoptosis. This disruption of survival signaling culminates in the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[5][6][7][8] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim).[5][6][7][8] The inhibition of pro-survival signaling by **Amuvatinib** can lead to the downregulation of anti-apoptotic Bcl-2 family proteins and/or the upregulation or activation of pro-apoptotic members, ultimately leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which triggers the caspase cascade.

Data Presentation

Amuvatinib Potency (IC50)

Target/Cell Line	IC50 (nM)	Reference
c-Kit	10	[3]
PDGFR α	40	[3]
Flt3	81	[3]
c-Met (general)	~5000	[3]

Amuvatinib-Induced Cell Death in U266 Myeloma Cells

Treatment Duration	% Cell Death (25 μ M Amuvatinib)	Reference
24 hours	28%	[2]
48 hours	40%	[2]
72 hours	55%	[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **Amuvatinib** on the viability of adherent cancer cells.

Materials:

- **Amuvatinib**
- Cancer cell line of interest
- Complete growth medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- **Amuvatinib Treatment:** Prepare serial dilutions of **Amuvatinib** in complete growth medium. Remove the medium from the wells and add 100 μ L of the **Amuvatinib** dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve **Amuvatinib**).
- **Incubation:** Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well.
- **Incubation with MTT:** Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- **Solubilization:** Carefully remove the medium and add 100 μ L of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Materials:

- **Amuvatinib**-treated and control cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- PBS
- Flow cytometer

Procedure:

- **Cell Treatment:** Treat cells with the desired concentrations of **Amuvatinib** for the appropriate duration. Include an untreated control.
- **Cell Harvesting:** For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium as it may contain apoptotic cells.

- **Washing:** Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for PARP Cleavage and Bcl-2 Family Proteins

This protocol details the detection of key apoptotic proteins by western blotting.

Materials:

- **Amuvatinib**-treated and control cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer

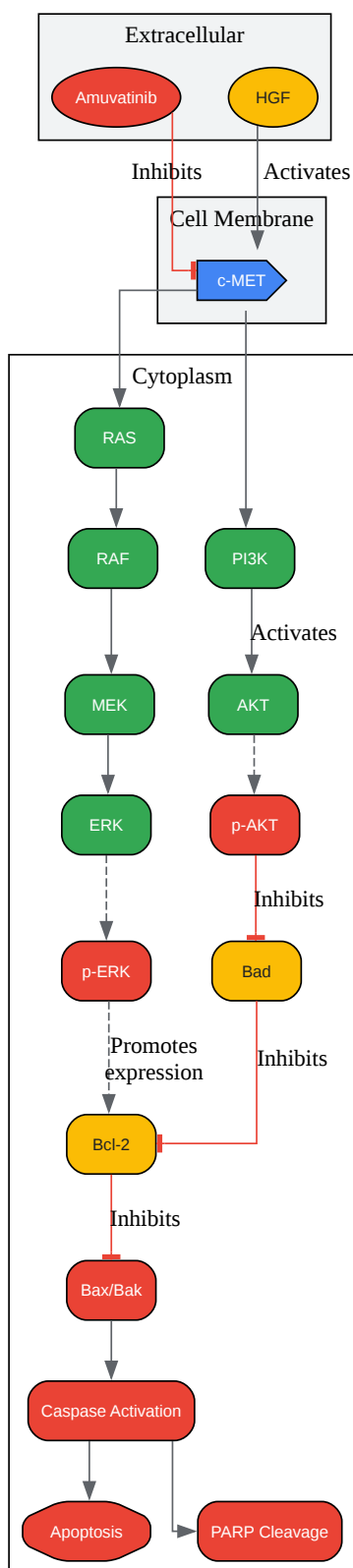
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blot imaging system

Procedure:

- Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix equal amounts of protein (20-30 μ g) with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST for 10 minutes each.

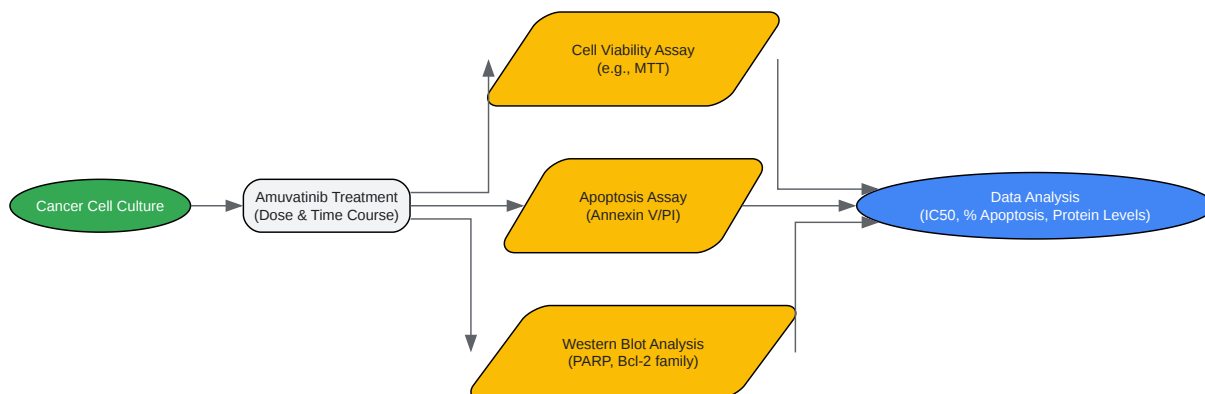
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. β -actin is commonly used as a loading control.

Visualizations



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Caption: **Amuvatinib**-induced apoptotic signaling pathway.



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